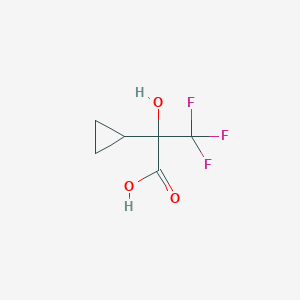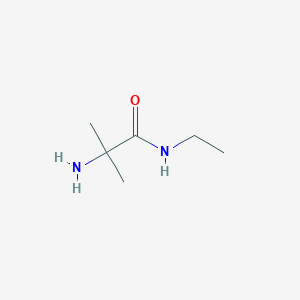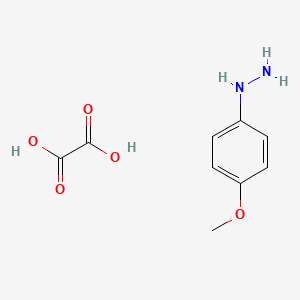![molecular formula C9H8F2O2S B2651532 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid CAS No. 863667-96-3](/img/structure/B2651532.png)
3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C9H8F2O2S . It has a molecular weight of 218.22 g/mol . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with potassium carbonate and potassium hydroxide in ethanol and water for 5 hours under reflux conditions . The yield of this reaction is reported to be 90% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a 3,4-difluorophenyl group via a sulfanyl linkage .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as its melting point, boiling point, and density are not specified in the searched resources .Wissenschaftliche Forschungsanwendungen
Catalysis
- Recyclable Catalyst in Synthesis : Sulfuric acid derivatives like ([3-(3-Silicapropyl)sulfanyl]propyl)ester have been used as recyclable catalysts in the synthesis of organic compounds. For example, they catalyze the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding products in significant yields (Tayebi et al., 2011).
Material Science
- Nanomaterials and Ionomers : Studies on perfluorinated sulfonic acid (PFSA) ionomers, which are related to sulfuric acid derivatives, have shown their importance in electrochemical technologies. Their phase-separated morphology grants them high ionic conductivity and mechanical stability, making them suitable for applications in fuel cells and other technologies (Kusoglu et al., 2016).
Organic Synthesis
- Synthesis of Sulfur-Containing Compounds : Compounds with sulfur-containing structures, such as sulfanyl-substituted bicyclic dioxetanes, have been synthesized using related sulfuric acid compounds. These structures are important in the study of chemiluminescence and potentially in the development of novel light-emitting materials (Watanabe et al., 2010).
Polymer Science
- Sulfonated Polyimides for Fuel Cells : Sulfonated diamine monomers, which are structurally similar to the sulfur-containing acid , have been used to create sulfonated polyimides (SPIs). These SPIs show promising properties like high proton conductivity and low methanol permeability, making them suitable for applications in fuel cells (Yin et al., 2003).
Safety and Hazards
This compound is associated with several safety hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLZSACZPZEUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)



![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)




![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)
